molecular formula C24H24N8O B130922 4-Mmimpimp CAS No. 142764-75-8

4-Mmimpimp

Cat. No. B130922
CAS RN: 142764-75-8
M. Wt: 440.5 g/mol
InChI Key: KHSJTRHHYVRJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Mmimpimp is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound has been synthesized through a unique method and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-Mmimpimp involves its ability to inhibit the reuptake of serotonin by SERT. This results in increased levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects. Additionally, 4-Mmimpimp has been found to have some affinity for other monoamine transporters, including dopamine and norepinephrine transporters.
Biochemical and Physiological Effects:
4-Mmimpimp has been found to have various biochemical and physiological effects, particularly on the central nervous system. This compound has been shown to increase extracellular levels of serotonin in the brain, leading to enhanced neurotransmission. Additionally, 4-Mmimpimp has been found to have some affinity for dopamine and norepinephrine transporters, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Mmimpimp in lab experiments is its potency and selectivity as a SERT inhibitor. This allows for more precise and targeted studies of the role of serotonin in various physiological and pathological conditions. However, one limitation of using 4-Mmimpimp is its potential for off-target effects on other monoamine transporters, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-Mmimpimp. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-Mmimpimp and its effects on other monoamine transporters. Finally, more research is needed to determine the potential side effects and safety of 4-Mmimpimp for human use.

Synthesis Methods

4-Mmimpimp is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-methoxybenzaldehyde under acidic conditions to yield 4-Mmimpimp.

Scientific Research Applications

4-Mmimpimp has been found to have various scientific research applications, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective serotonin transporter (SERT) inhibitor, making it a useful tool for studying the role of serotonin in various physiological and pathological conditions. Additionally, 4-Mmimpimp has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders.

properties

CAS RN

142764-75-8

Product Name

4-Mmimpimp

Molecular Formula

C24H24N8O

Molecular Weight

440.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C24H24N8O/c1-31-11-13-32(14-12-31)20-10-9-19-24(28-20)30-23(27-19)18-8-7-17-22(26-18)29-21(25-17)15-3-5-16(33-2)6-4-15/h3-10H,11-14H2,1-2H3,(H,25,26,29)(H,27,28,30)

InChI Key

KHSJTRHHYVRJBO-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC=C5C(=NC(=N5)C6=CC=C(C=C6)OC)N4

SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=NC5=C(C=C4)NC(=N5)C6=CC=C(C=C6)OC

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=NC5=C(C=C4)NC(=N5)C6=CC=C(C=C6)OC

Other CAS RN

142764-75-8

synonyms

2-(4-methoxyphenyl)-5-((4-methylpiperazin-1-yl)-3H-imidazo(4,5-b)pyridin-2-yl)-3H-imidazo(4,5-b)pyridine
4-MMIMPIMP

Origin of Product

United States

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